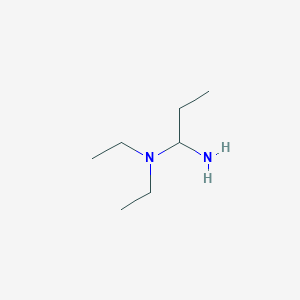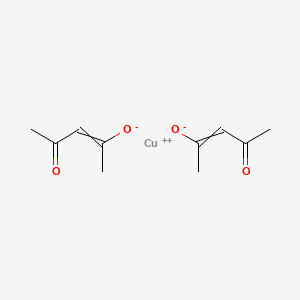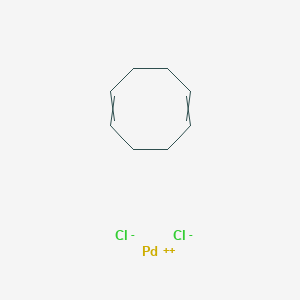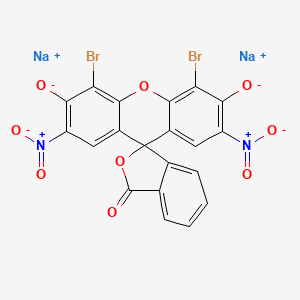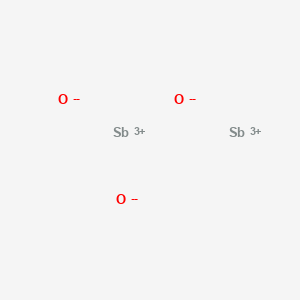
Diantimony trioxide
説明
Diantimony trioxide, also known as antimony trioxide, is an inorganic compound with the chemical formula Sb₂O₃. It appears as a white crystalline solid and is primarily used as a flame retardant in various materials, including plastics, textiles, and coatings. This compound is found naturally in the minerals valentinite and senarmontite .
準備方法
Synthetic Routes and Reaction Conditions: Diantimony trioxide can be synthesized through several methods:
Roasting Antimony Sulfide: One common method involves roasting antimony sulfide (Sb₂S₃) in a limited supply of air, which produces this compound as a white smoke.
Oxidation of Antimony Metal: Another method involves the oxidation of antimony metal in the presence of air or oxygen, resulting in the formation of this compound.
Industrial Production Methods:
Wet Method: This method involves dissolving antimony trichloride in water and then precipitating this compound by adding a base.
Types of Reactions:
Reduction: It can be reduced to metallic antimony using reducing agents such as carbon at high temperatures.
Substitution: this compound reacts with halogens to form antimony trihalides (e.g., SbCl₃, SbBr₃).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Carbon, aluminum, iron.
Halogens: Fluorine, chlorine, bromine, iodine.
Major Products:
Antimony Pentoxide (Sb₂O₅): Formed through oxidation.
Metallic Antimony (Sb): Formed through reduction.
Antimony Trihalides (SbX₃): Formed through substitution with halogens.
科学的研究の応用
Diantimony trioxide has a wide range of applications in scientific research and industry:
Flame Retardants: Used as a synergist with halogenated flame retardants to enhance their effectiveness in plastics, textiles, and coatings.
Polymerization Catalyst: Employed in the production of polyethylene terephthalate (PET) plastics.
Pigments: Used as a white pigment in paints and coatings.
Glass Manufacturing: Acts as a fining agent to remove bubbles and improve clarity.
Semiconductors: Used as a dopant in semiconductor materials.
作用機序
The primary mechanism by which diantimony trioxide exerts its effects is through its interaction with halogenated flame retardants. When exposed to heat, this compound reacts with the halogenated compounds to form less flammable chars, thereby enhancing the flame-retardant properties of the material . Additionally, this compound can generate reactive oxygen species (ROS) under certain conditions, which may contribute to its biological effects .
類似化合物との比較
Diantimony trioxide can be compared with other antimony compounds, such as:
Antimony Pentoxide (Sb₂O₅): A stronger oxidizing agent compared to this compound.
Antimony Trisulfide (Sb₂S₃): Used in pyrotechnics and as a pigment.
Antimony Trichloride (SbCl₃): Used as a catalyst in organic synthesis.
Uniqueness: this compound is unique due to its dual role as a flame retardant synergist and a polymerization catalyst. Its ability to enhance the effectiveness of halogenated flame retardants and its widespread use in PET plastic production distinguish it from other antimony compounds .
特性
IUPAC Name |
antimony(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPGOEFPKIHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals | |
| Record name | Antimony oxide (Sb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1309-64-4, 1327-33-9, 12412-52-1 | |
| Record name | Antimony trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senarmontite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012412521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide (Sb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P217481X5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


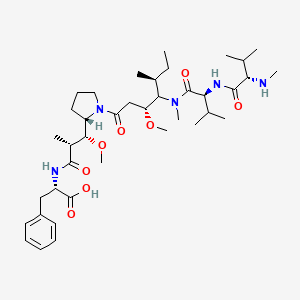
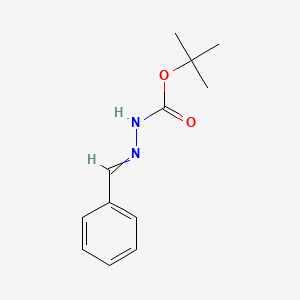
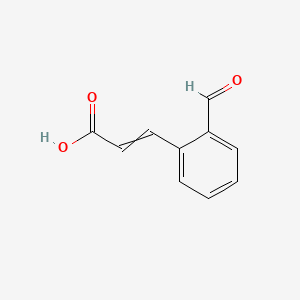
![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)
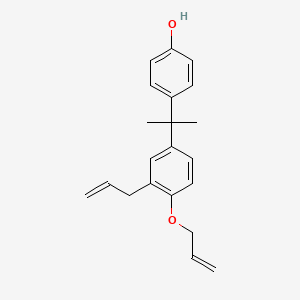
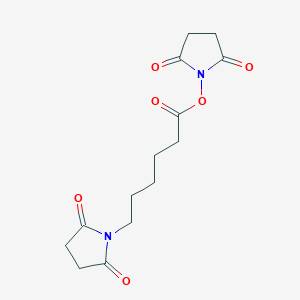
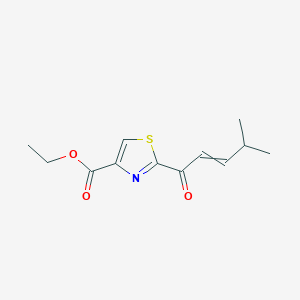
![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)
